molecular formula C11H14O4 B101861 Ethyl 2-(4-methoxyphenoxy)acetate CAS No. 18598-23-7

Ethyl 2-(4-methoxyphenoxy)acetate

Cat. No. B101861
CAS RN: 18598-23-7
M. Wt: 210.23 g/mol
InChI Key: KRWZDCOECRLWJL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 . It is a solid substance and its molecular weight is 210.23 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a methoxyphenoxy group (C6H4OCH3). The InChI code for this compound is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-methoxyphenoxy)acetate is a solid substance . Its molecular weight is 210.23 . More specific physical and chemical properties such as density, melting point, and boiling point might be available in specialized chemical databases or literature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methodology : Ethyl 2-(4-methoxyphenoxy)acetate is used in the synthesis of various compounds. For instance, it was involved in synthesizing 2-(4-Methoxyphenoxy)acetohydrazide, indicating its utility in creating complex molecules through reactions with other agents like hydrazine hydrate (Liu & Gao, 2012).

  • Crystal Structure Analysis : This compound is integral in studying crystal and molecular structures. For example, it was used in analyzing the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, showcasing its role in understanding the detailed molecular configurations of complex organic compounds (Kaur et al., 2012).

Chemical Properties and Reactions

  • Catalytic Reactions : It is involved in catalytic reactions, such as in the Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates, demonstrating its role in facilitating or influencing chemical transformations (Taylor & Davies, 1983).

  • Derivative Synthesis : This compound is also used in synthesizing derivatives, like the 2-(4-allyl-2-methoxyphenoxy) ethyl acetate, indicating its versatility in forming various derivative compounds with potentially different properties and applications (Medeiros et al., 2020).

Analytical and Separation Techniques

  • Chromatography : Ethyl 2-(4-methoxyphenoxy)acetate plays a role in chromatographic studies, as seen in its use in gas-liquid chromatography for phenol oxidase studies. This indicates its applicability in analytical techniques to study and separate complex mixtures (Garrett & Underwood, 1977).

  • Purification Processes : The compound is used in the preparative purification of active phenolic derivatives from Gastrodia elata, showcasing its use in the isolation and purification of bioactive compounds (Jeon et al., 2016).

properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWZDCOECRLWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286492
Record name ethyl 2-(4-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenoxy)acetate

CAS RN

18598-23-7
Record name 18598-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 12 mL of DMF to the stirred solvent was added K2CO3 (2.2 g, 16 mmol), 4-methoxyphenol (1 g, 8 mmol) and ethyl bromoacetate (1.1 mL, 9.6 mmol) Then the reaction mixture was Stirred at RT for 5 h. After completion of the reaction (reaction monitored by TLC), reaction mixture was concentrated and extracted with ethyl acetate. Then the organic layer was dried over anhydrous Na2SO4. Solvent was removed under reduced pressure to get the compound (2 g, Yield: 90%).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (500 mg, 4.03 mmol) in CH3CN (10 mL) was added ethyl 2-bromo-2-methylpropanoate (807 mg, 4.84 mmol) and K2CO3 (3 g, 21.7 mmol) at 25° C. The mixture was refluxed for 16 h. The mixture was then diluted with water (100 mL), extracted with ethyl acetate (2×50 mL) and the combined organic layers washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxyphenol (5.0 g, 40 mmol) in N,N-dimethylformamide (50 mL) was added 60% sodium hydride (1.6 g, 40 mmol) under ice-cooling, and the mixture was stirred for 30 min. Ethyl bromoacetate (7.4 g, 44 mmol) was added thereto, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7:1) to give the title compound (8.0 g, yield 94%). oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-methoxyphenoxy)acetate
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Ethyl 2-(4-methoxyphenoxy)acetate

Citations

For This Compound
6
Citations
G Liu, J Gao - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C9H12N2O3, was synthesized by the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol. In the acetohydrazide group, the N—N bond …
Number of citations: 1 scripts.iucr.org
Y Chen, D Cao, L Wang, M He, L Zhou… - … A European Journal, 2013 - Wiley Online Library
The self‐inclusion behavior of monoester copillar[5]arenes depends on the position of the ester group, which causes different guest selectivities. Monoester copillar[5]arenes bearing an …
K Ali, P Chaturvedi, S Meena, D Datta… - Journal of Molecular …, 2021 - Elsevier
In this study, we attempted the chemical simplification of Psammaplin (PsA), while retaining its activity in vitro. Inspired by the previous Structure Activity Relationship (SAR) studies on …
Number of citations: 4 www.sciencedirect.com
F Jiménez, MC Cruz, C Zúniga, MA Martínez… - Medicinal chemistry …, 2010 - Springer
A series of aryloxyacetic ester analogues 8–13 was synthesized based on the potential pharmacophores of the antifungal agents α-Asarone (1) and 2–5. Their antifungal activity was …
Number of citations: 14 link.springer.com
H Tian, C Wang, PH Lin, K Meguellati - Tetrahedron Letters, 2018 - Elsevier
In this study, we reported the synthesis of three kinds of mono-functional pillar[5]arene derivatives PRI, PRII and R and their structures were studied by 1D and 2D NMR spectra and …
Number of citations: 13 www.sciencedirect.com
RR Kothur - 2016 - research.brighton.ac.uk
The aim of this project was to synthesise and characterise pillar [5] arenes, macrocycles comprised of 1, 4-dialkoxybenzene moieties linked in the 1, 5-positions by methylene bridges, …
Number of citations: 2 research.brighton.ac.uk

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